3,6-Acridinediamine, N-propyl-
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Overview
Description
3,6-Acridinediamine, N-propyl-: is a derivative of acridine, a heterocyclic organic compound. This compound is characterized by the presence of amino groups at the 3 and 6 positions of the acridine ring, with an additional propyl group attached to the nitrogen atom. Acridine derivatives are known for their applications in various fields, including medicinal chemistry, due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Acridinediamine, N-propyl- typically involves the introduction of amino groups at the 3 and 6 positions of the acridine ring, followed by the attachment of a propyl group to the nitrogen atom. One common method involves the reaction of acridine with nitrous acid to form the corresponding diazonium salt, which is then reduced to yield the diamino derivative. The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods: Industrial production of 3,6-Acridinediamine, N-propyl- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, and alkylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-Acridinediamine, N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation can be carried out using acyl chlorides, while alkylation can be achieved using alkyl halides under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Acylated and alkylated derivatives.
Scientific Research Applications
3,6-Acridinediamine, N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to intercalate with DNA.
Mechanism of Action
The primary mechanism of action of 3,6-Acridinediamine, N-propyl- involves DNA intercalation . By inserting itself between the base pairs of DNA, the compound disrupts the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to intercalate with DNA makes it a potent antimicrobial and anticancer agent .
Comparison with Similar Compounds
3,6-Diaminoacridine: Similar in structure but lacks the propyl group.
Acriflavine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: Known for its antiseptic properties and DNA intercalation ability
Uniqueness: 3,6-Acridinediamine, N-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its effectiveness in certain applications compared to its analogs .
Properties
CAS No. |
64332-91-8 |
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Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
3-N-propylacridine-3,6-diamine |
InChI |
InChI=1S/C16H17N3/c1-2-7-18-14-6-4-12-8-11-3-5-13(17)9-15(11)19-16(12)10-14/h3-6,8-10,18H,2,7,17H2,1H3 |
InChI Key |
QCBSHVLUPLNISM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
Origin of Product |
United States |
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